N-Methyl vs. N,N-Dimethyl Sulfonamide Moiety
The target compound possesses an N-methylbenzenesulfonamide group (secondary sulfonamide), which differentiates it from the nearest analog, 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N,N-dimethylbenzenesulfonamide (tertiary sulfonamide) [1]. This structural difference is critical as it changes the hydrogen-bond donor count (1 vs. 0 on the sulfonamide nitrogen) and introduces a steric difference, which can influence target selectivity and metabolic stability. The patent WO2014006066A1 explicitly lists both compounds as distinct chemical entities, implying non-equivalence in the context of HCV inhibition [1].
| Evidence Dimension | Sulfonamide Substituent Type |
|---|---|
| Target Compound Data | N-methyl (secondary sulfonamide, H-bond donor) |
| Comparator Or Baseline | N,N-dimethyl (tertiary sulfonamide, no H-bond donor) |
| Quantified Difference | Change in H-bond donor count: 1 -> 0; difference in steric bulk |
| Conditions | Chemical structure analysis from patent claims |
Why This Matters
For procurement in medicinal chemistry, the specific H-bond donor/acceptor profile dictates target binding; using the wrong analog can lead to false-negative or false-positive screening results and derail SAR campaigns.
- [1] AstraZeneca AB. Triazole compounds as antivirals. WO2014006066A1, 2014. View Source
